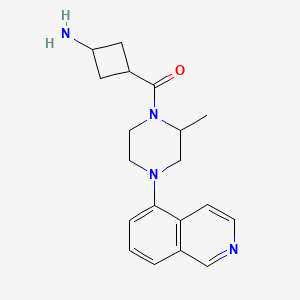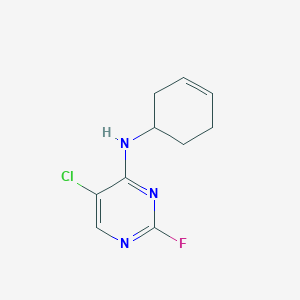![molecular formula C9H18N4O2 B7360035 tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate](/img/structure/B7360035.png)
tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate, also known as Boc-DIMAMC, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
Tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. This binding prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. This increase in acetylcholine can improve cognitive function and memory.
Biochemical and Physiological Effects:
tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It has also been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in research. It has also been shown to be effective in improving cognitive function and memory in animal models. However, there are some limitations to the use of tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate in lab experiments. It has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for the use of tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease and other cognitive disorders. tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate has shown promising results in improving cognitive function and memory in animal models, and further research could lead to the development of new drugs based on this compound. Another potential application is in the development of new anti-inflammatory and antioxidant agents. tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate has been shown to have anti-inflammatory and antioxidant properties, and further research could lead to the development of new agents based on this compound.
Métodos De Síntesis
Tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate can be synthesized using a simple and efficient method. The synthesis involves the reaction of tert-butyl N-(diphenylmethylene) glycinate with N,N-dimethylformamide dimethyl acetal, followed by the reaction with ammonium carbamate. The product is then purified by column chromatography to obtain pure tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate.
Aplicaciones Científicas De Investigación
Tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which can improve cognitive function and memory.
Propiedades
IUPAC Name |
tert-butyl N-[(NE)-N-(dimethylaminomethylidene)carbamimidoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O2/c1-9(2,3)15-8(14)12-7(10)11-6-13(4)5/h6H,1-5H3,(H2,10,12,14)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDYZHKLCXUEMP-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=N)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=N)/N=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]-3-[5-(methoxymethyl)-1,3-thiazol-2-yl]urea](/img/structure/B7359953.png)
![1-(5-Oxaspiro[3.5]nonan-6-ylmethyl)-3-(3-phenyltriazol-4-yl)urea](/img/structure/B7359955.png)
![(2-pyrimidin-2-ylpyrrolidin-1-yl)-[(1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-yl]methanone](/img/structure/B7359965.png)
![N-(2-methylsulfanylpropyl)-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7359970.png)


![N-[[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7359983.png)
![N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7359991.png)
![Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol](/img/structure/B7359994.png)
![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]-2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetamide](/img/structure/B7360000.png)
![4-[(Dimethylamino)methyl]-1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-ol](/img/structure/B7360012.png)
![methyl (2S)-2-[[(2S)-2-[[2,2-difluoroethyl(2-methoxyethyl)carbamoyl]amino]propanoyl]amino]propanoate](/img/structure/B7360021.png)
![1-[5-(Acetamidomethyl)thiophene-2-carbonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7360033.png)
![6-Aminospiro[3.3]heptane-2-carboxamide hydrochloride](/img/structure/B7360045.png)